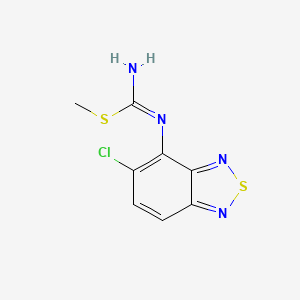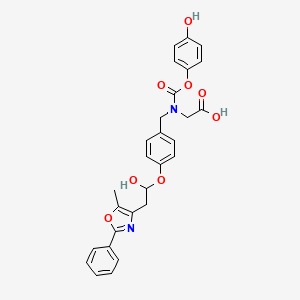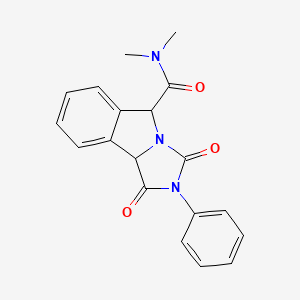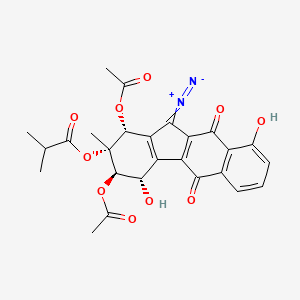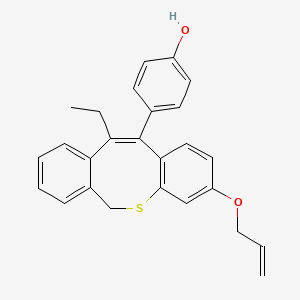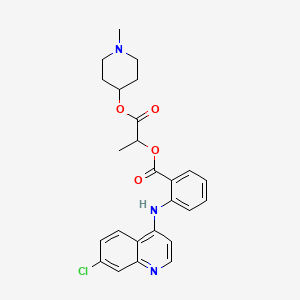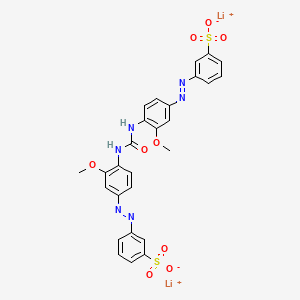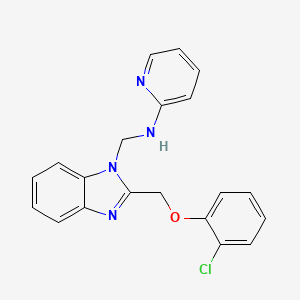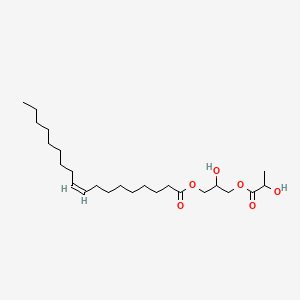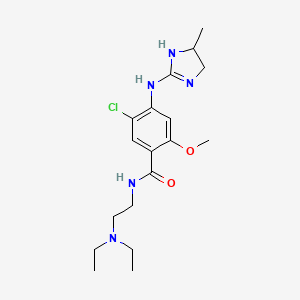![molecular formula C23H32N4O5 B12751948 2-(ethylamino)-N-[2-[3-[2-[[2-(ethylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide CAS No. 121033-13-4](/img/structure/B12751948.png)
2-(ethylamino)-N-[2-[3-[2-[[2-(ethylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ethylamino)-N-[2-[3-[2-[[2-(ethylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including ethylamino, acetylamino, phenoxy, and hydroxypropoxy groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-N-[2-[3-[2-[[2-(ethylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Amidation Reactions: The formation of amide bonds between ethylamino and acetyl groups.
Etherification Reactions:
Hydrolysis and Condensation: Hydrolysis of ester groups followed by condensation to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions, such as temperature, pressure, and pH, to maximize yield and purity. Catalysts and solvents are often used to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(ethylamino)-N-[2-[3-[2-[[2-(ethylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents
Propriétés
Numéro CAS |
121033-13-4 |
|---|---|
Formule moléculaire |
C23H32N4O5 |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
2-(ethylamino)-N-[2-[3-[2-[[2-(ethylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide |
InChI |
InChI=1S/C23H32N4O5/c1-3-24-13-22(29)26-18-9-5-7-11-20(18)31-15-17(28)16-32-21-12-8-6-10-19(21)27-23(30)14-25-4-2/h5-12,17,24-25,28H,3-4,13-16H2,1-2H3,(H,26,29)(H,27,30) |
Clé InChI |
UATKJYKRVZJSIE-UHFFFAOYSA-N |
SMILES canonique |
CCNCC(=O)NC1=CC=CC=C1OCC(COC2=CC=CC=C2NC(=O)CNCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


